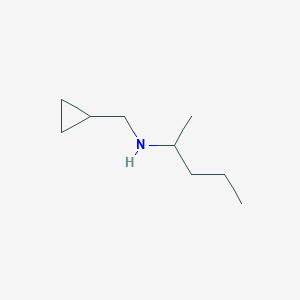

(Cyclopropylmethyl)(pentan-2-yl)amine

Overview

Description

(Cyclopropylmethyl)(pentan-2-yl)amine, also known as CPMPA, is an organic compound consisting of a cyclopropylmethyl group and a pentan-2-yl group. It is a colorless, volatile liquid with a pungent odor. CPMPA is a versatile compound used in a variety of scientific research applications. It has a wide range of biochemical and physiological effects, and is particularly useful in laboratory experiments due to its unique properties.

Scientific Research Applications

Materials Science and Chemistry

- Liquid Crystal Research : Studies on methylene-linked liquid crystal dimers, such as those involving pentane derivatives, have contributed to the understanding of the twist-bend nematic phase, a novel state of matter with potential applications in advanced display technologies and optical devices (Henderson & Imrie, 2011).

- Catalytic Reduction : Research on the catalytic reduction of aromatic nitro compounds into amines, isocyanates, carbamates, and ureas using CO has been highlighted for its importance in synthetic chemistry, showing the versatility of amines in organic synthesis and industrial applications (Tafesh & Weiguny, 1996).

Biomedical Research

- Biocompatible Coatings and Cell Colonization : Plasma methods for generating chemically reactive surfaces for biomolecule immobilization and cell colonization have shown the utility of amines, including cyclopropylmethyl and pentan-2-yl amine functionalities, for creating biocompatible coatings that can support cell growth, indicating their potential in biomedical engineering and regenerative medicine (Siow, Britcher, Kumar, & Griesser, 2006).

- CO2 Capture and Environmental Applications : Amine-functionalized metal–organic frameworks (MOFs) have been researched for CO2 capture and separation, highlighting the significance of amine groups in environmental applications. Such materials could potentially be designed or modified using (Cyclopropylmethyl)(pentan-2-yl)amine for enhanced CO2 uptake and selectivity (Lin, Kong, & Chen, 2016).

Mechanism of Action

Target of Action

It is known that similar amines can interact with various enzymes and receptors in the body .

Mode of Action

(Cyclopropylmethyl)(pentan-2-yl)amine, like other amines, can interact with its targets through various mechanisms. For instance, cyclopropylamine, a related compound, inactivates cytochrome P450 enzymes by a mechanism involving initial one-electron oxidation at nitrogen followed by scission of the cyclopropane ring leading to covalent modification of the enzyme . It is also a mechanism-based inhibitor of quinoprotein methylamine dehydrogenase .

Biochemical Pathways

Given its structural similarity to cyclopropylamine, it may influence pathways involving cytochrome p450 enzymes and quinoprotein methylamine dehydrogenase .

Pharmacokinetics

Similar amines are generally well absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .

Result of Action

Based on its structural similarity to cyclopropylamine, it may lead to the inactivation of certain enzymes, potentially altering cellular functions .

properties

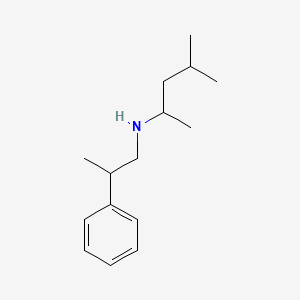

IUPAC Name |

N-(cyclopropylmethyl)pentan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-3-4-8(2)10-7-9-5-6-9/h8-10H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCBOLXYPKRPWDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)NCC1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

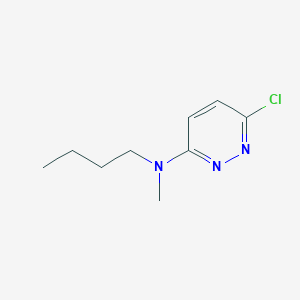

amine](/img/structure/B1461414.png)

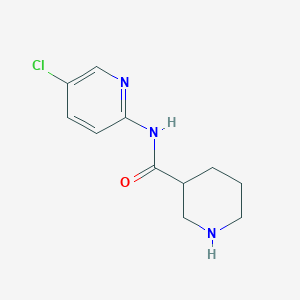

amine](/img/structure/B1461416.png)

![(2-(4-[(4-Fluorophenyl)sulfonyl]piperazin-1-YL)ethyl)amine](/img/structure/B1461419.png)

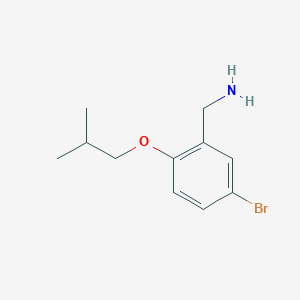

![4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1461427.png)

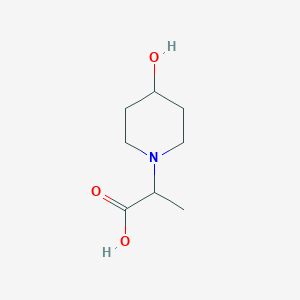

![(3-Methylbutan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1461432.png)

![2-[(3-Methylcyclohexyl)oxy]-1-(piperazin-1-yl)ethan-1-one](/img/structure/B1461434.png)